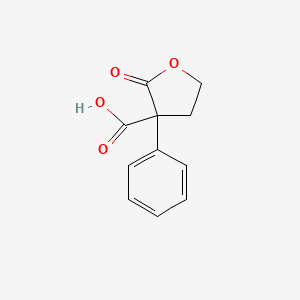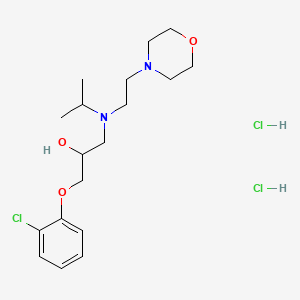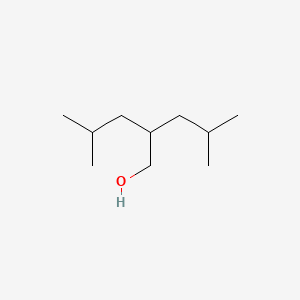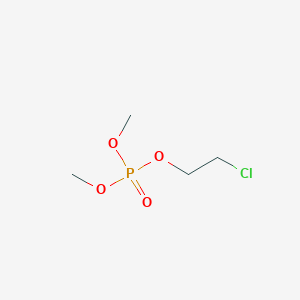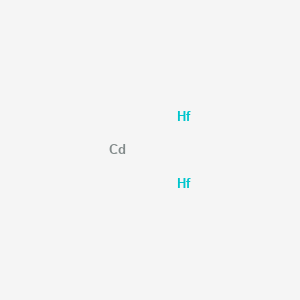
Cadmium;hafnium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium;hafnium is a compound formed by the combination of cadmium and hafnium. Cadmium is a soft, bluish-white metal known for its toxicity and use in batteries, pigments, and coatings. Hafnium is a lustrous, silver-gray transition metal with high melting points and resistance to corrosion, commonly used in nuclear reactors and aerospace applications. The combination of these two metals results in unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium;hafnium compounds can be synthesized through ion-plasma sputtering of ultrafine particles of cadmium and hafnium. This method involves depositing coatings on substrates such as polycrystalline aluminum oxide, single-crystal silicon, glass, and stainless steel at temperatures not exceeding 100°C . The structure study of the obtained coatings shows the existence of solid solutions in the concentration range of 5.8–64.1 atomic percent cadmium .
Industrial Production Methods: Industrial production of this compound compounds typically involves mechanical alloying and ion-plasma deposition techniques. Mechanical alloying requires both components in powder form, while ion-plasma deposition involves alternating nanometer-thick layers of metals . These methods allow for the creation of new phases and the expansion of mutual solubility zones of metals.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium;hafnium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, hafnium reacts with oxygen to form hafnium dioxide, providing a protective shield against further oxidation . Cadmium can react with ammonia to form cadmium hydroxide, which dissolves in excess ammonia .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at elevated temperatures to form hafnium dioxide.
Reduction: Cadmium can be reduced using hydrogen gas.
Substitution: Cadmium ions can react with ammonia to form cadmium hydroxide.
Major Products:
Hafnium dioxide (HfO₂): Formed from the oxidation of hafnium.
Cadmium hydroxide (Cd(OH)₂): Formed from the reaction of cadmium ions with ammonia.
Wissenschaftliche Forschungsanwendungen
Cadmium;hafnium compounds have several scientific research applications:
Wirkmechanismus
The mechanism of action of cadmium;hafnium compounds involves the formation of solid solutions and new phases through ion-plasma deposition and mechanical alloying . The unique properties of these compounds, such as high melting points and resistance to corrosion, are attributed to the interaction between cadmium and hafnium at the molecular level. The epitaxial effect plays a significant role in the formation of solid solutions .
Vergleich Mit ähnlichen Verbindungen
Zirconium;hafnium: Similar chemical properties due to the lanthanide contraction.
Titanium;hafnium: Shares high melting points and resistance to corrosion.
Cadmium;hafnium compounds stand out due to their unique preparation methods and the ability to form new phases, making them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12214-07-2 |
|---|---|
Molekularformel |
CdHf2 |
Molekulargewicht |
469.39 g/mol |
IUPAC-Name |
cadmium;hafnium |
InChI |
InChI=1S/Cd.2Hf |
InChI-Schlüssel |
ZNXUOOUCZUSZMK-UHFFFAOYSA-N |
Kanonische SMILES |
[Cd].[Hf].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


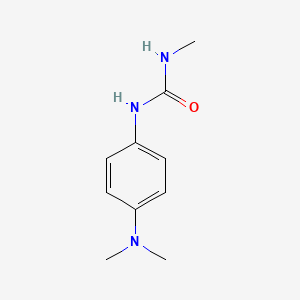
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)
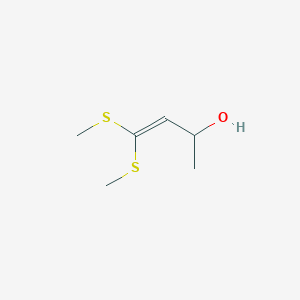


![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
